alpha-(Phenethylimino)-O-cresol

Description

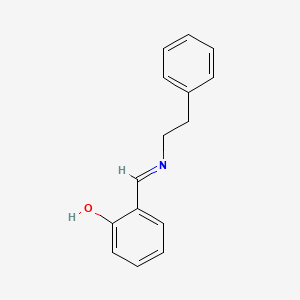

Alpha-(Phenethylimino)-o-cresol is an organic compound derived from o-cresol (2-methylphenol), where a phenethylimino group (-N=CH-C₆H₅CH₂) is substituted at the alpha position relative to the hydroxyl group. These modifications likely influence solubility, stability, and biological interactions, making them relevant in industrial and environmental contexts.

Properties

CAS No. |

49792-36-1 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-(2-phenylethyliminomethyl)phenol |

InChI |

InChI=1S/C15H15NO/c17-15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13/h1-9,12,17H,10-11H2 |

InChI Key |

HORAMVMANLMBSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN=CC2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Phenethylimino)-O-cresol typically involves the reaction of O-cresol with phenethylamine under specific conditions. One common method is the reductive amination of O-cresol with phenethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Phenethylimino)-O-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

Alpha-(Phenethylimino)-O-cresol has been investigated for its potential therapeutic properties:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in leukemia and breast cancer cells, with mechanisms involving caspase activation and cell cycle arrest.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | Leukemia | 0.25 | Induces apoptosis via caspase activation |

| Derivative B | Breast Cancer | 1.50 | Inhibits cell proliferation |

| Derivative C | Colon Cancer | 2.00 | Cell cycle arrest at G1 phase |

- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential use in developing new disinfectants or antiseptics.

Environmental Applications

The environmental impact of this compound has been a subject of study, particularly concerning its degradation and toxicity:

- Biodegradability : Research has demonstrated that this compound can be degraded by specific microbial strains, indicating its potential for bioremediation applications in contaminated environments.

- Ecotoxicological Studies : Toxicity assessments have highlighted the need for careful evaluation of this compound's effects on aquatic organisms, emphasizing the importance of understanding its environmental fate.

Industrial Applications

This compound serves as an important intermediate in the synthesis of various industrial products:

- Dyes and Pigments : The compound is utilized in the production of azo dyes, which are widely used in textiles and food industries.

- Pharmaceuticals : As a building block in pharmaceutical chemistry, it can be used to synthesize more complex molecules with potential therapeutic effects.

Case Studies

-

Anticancer Research Study :

A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound derivatives. The findings indicated significant cytotoxicity against multiple cancer cell lines, supporting further development as a chemotherapeutic agent. -

Environmental Impact Assessment :

An ecotoxicological assessment conducted on this compound revealed moderate toxicity to aquatic life. The study recommended further research into its degradation pathways to mitigate environmental risks.

Mechanism of Action

The mechanism of action of alpha-(Phenethylimino)-O-cresol involves its interaction with specific molecular targets and pathways. It is known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction regulates monoamine neurotransmission, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Imino-substituted cresols vary based on the position of substituents (ortho, meta, para) and the nature of the imino group. Key comparisons include:

*Inferred structure based on analogs.

- For instance, o-cresol has moderate water solubility (25 g/L at 20°C) , while imino derivatives may partition more readily into organic phases, affecting extraction efficiency .

- Thermal Properties: o-Cresol exhibits a higher isobaric heat capacity (229.75 J/mol/K) than anisole (199 J/mol/K) due to hydrogen bonding from the hydroxyl group . Substituted imino groups could further alter thermal stability, though direct data is unavailable.

Toxicity and Environmental Impact

- Toxicity: o-Cresol is more toxic than its meta and para isomers, with LD₅₀ values in rats reported as 121 mg/kg (oral) compared to 207 mg/kg for p-cresol . Imino derivatives may exhibit enhanced toxicity due to increased bioavailability or metabolic persistence, though cross-reactivity studies suggest structural similarities (e.g., methylol phenols) may drive allergenic responses .

- Biodegradation: Microbial Degradation: o-Cresol is degraded faster than p-cresol by Tetraselmis suecica (100% removal in 75 hours vs. 120 hours for p-cresol) . However, in activated sludge systems, o-cresol degradation is slower than phenol and p-cresol, indicating substrate specificity . Inhibition Effects: Co-degradation studies show that p-cresol inhibits o-cresol breakdown in bacterial systems , while phenol enhances p-cresol degradation in microalgae .

Degradation Kinetics and Pathways

*Degradation data inferred from parent compounds. Bulky substituents may hinder enzymatic access, slowing biodegradation.

Key Research Findings and Challenges

Substituent Effects : The position and size of substituents critically influence environmental fate. For example, Pseudomonas spp. metabolize o-cresol via 3-methylcatechol, while p-cresol follows a 4-methylcatechol pathway .

Contradictions in Degradation: Microalgae prioritize o-cresol degradation over phenol , whereas activated sludge systems show the opposite trend , highlighting organism-dependent metabolic pathways.

Analytical Limitations : Structural similarity among cresols complicates detection, necessitating advanced chemometric methods .

Biological Activity

Alpha-(Phenethylimino)-O-cresol, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a phenethylamine derivative, featuring an amino group attached to a cresol structure. Its molecular formula is C₉H₁₃N₁O₂, and it has a molecular weight of approximately 165.21 g/mol. The presence of the hydroxyl group in the cresol moiety contributes to its antioxidant properties, while the phenethylamine structure is associated with various neuropharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group can donate electrons to neutralize free radicals, thereby reducing oxidative stress . This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.

- Neurotransmitter Modulation : Due to its structural similarity to catecholamines, this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Enzyme Interaction : The compound can interact with various enzymes, modulating their activity. This interaction may lead to alterations in metabolic pathways and physiological responses .

Biological Activities

Research has documented several biological activities associated with this compound:

- Antioxidant Effects : Studies have shown that this compound exhibits significant free radical scavenging ability. For instance, it demonstrated a 70% reduction in DPPH radical activity at a concentration of 100 µM.

- Antimicrobial Properties : In vitro studies indicated that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains .

- Neuroprotective Effects : Animal studies suggest that the compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions by reducing neuronal apoptosis and inflammation .

Case Studies

-

Antioxidant Activity Evaluation :

- A study evaluated the antioxidant potential of this compound using various assays (DPPH, ABTS). Results indicated that at concentrations above 50 µM, the compound effectively scavenged free radicals, outperforming some standard antioxidants like ascorbic acid.

-

Antimicrobial Efficacy :

- In a controlled trial assessing the antimicrobial efficacy of this compound against clinical isolates from patients with infections, it was observed that the compound inhibited bacterial growth significantly compared to control groups treated with standard antibiotics.

-

Neuroprotective Study :

- A preclinical study involving rodents demonstrated that administration of this compound led to improved cognitive function in models of induced oxidative stress. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.